3-{2-Methyl-5-[(4-nitrophenyl)carbamoyl]benzenesulfonamido}benzoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-Methyl-5-[(4-nitrophenyl)carbamoyl]benzenesulfonamido}benzoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-methyl-5-aminobenzenesulfonamide with 4-nitrophenyl isocyanate to form the carbamoyl derivative. This intermediate is then subjected to further reactions to introduce the benzoic acid moiety .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography are often employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-{2-Methyl-5-[(4-nitrophenyl)carbamoyl]benzenesulfonamido}benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The sulfonamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the benzenesulfonamido moiety .
Scientific Research Applications
3-{2-Methyl-5-[(4-nitrophenyl)carbamoyl]benzenesulfonamido}benzoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s functional groups make it useful in studying enzyme interactions and protein binding.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-{2-Methyl-5-[(4-nitrophenyl)carbamoyl]benzenesulfonamido}benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-{2-Methyl-5-[(3-nitrophenyl)carbamoyl]benzenesulfonamido}benzoic acid: Similar structure but with a different position of the nitro group.
3-{2-Methyl-5-[(4-aminophenyl)carbamoyl]benzenesulfonamido}benzoic acid: Similar structure but with an amino group instead of a nitro group.
Uniqueness
The unique combination of functional groups in 3-{2-Methyl-5-[(4-nitrophenyl)carbamoyl]benzenesulfonamido}benzoic acid provides it with distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
3-[[2-methyl-5-[(4-nitrophenyl)carbamoyl]phenyl]sulfonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O7S/c1-13-5-6-14(20(25)22-16-7-9-18(10-8-16)24(28)29)12-19(13)32(30,31)23-17-4-2-3-15(11-17)21(26)27/h2-12,23H,1H3,(H,22,25)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNGJKOGCDXMAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)NC3=CC=CC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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